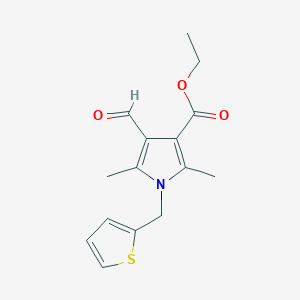

ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate

Descripción

Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative characterized by a unique combination of functional groups. The pyrrole core is substituted at position 1 with a 2-thienylmethyl group, positions 2 and 5 with methyl groups, position 3 with an ethyl carboxylate ester, and position 4 with a formyl group. This structural complexity confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and synthetic intermediates. The 2-thienylmethyl group introduces sulfur-containing aromaticity, while the formyl group enhances electrophilicity, enabling further functionalization (e.g., Schiff base formation) .

Propiedades

IUPAC Name |

ethyl 4-formyl-2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-4-19-15(18)14-11(3)16(10(2)13(14)9-17)8-12-6-5-7-20-12/h5-7,9H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNWYRXJIRVWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1C=O)C)CC2=CC=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384009 | |

| Record name | Ethyl 4-formyl-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-54-7 | |

| Record name | Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-formyl-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Key Reaction Parameters:

Example Protocol:

-

Combine ethyl acetoacetate (10 mmol) and acetylacetone (10 mmol) in glacial acetic acid.

-

Add ammonium acetate (15 mmol) and reflux at 120°C for 6 hours.

-

Isolate the intermediate pyrrole-3-carboxylate via vacuum distillation.

Yield : Typical yields range from 60–75% for analogous pyrrole systems.

N-Alkylation with 2-Thienylmethyl Groups

Introducing the 2-thienylmethyl substituent at the pyrrole’s 1-position requires N-alkylation . This step demands careful selection of alkylating agents and bases to avoid over-alkylation or side reactions.

Methodology:

Optimization Insights:

-

Solvent Choice : DMF enhances solubility of the pyrrole intermediate and facilitates nucleophilic substitution.

-

Temperature Control : Reactions conducted above 60°C improve reaction rates but risk decomposition; 70°C balances efficiency and stability.

Reaction Equation :

Yield : 65–80% after column chromatography.

Regioselective Formylation at the 4-Position

Introducing the formyl group at the pyrrole’s 4-position is achieved via the Vilsmeier-Haack reaction , leveraging the electron-rich nature of the pyrrole ring.

Procedure:

Critical Considerations:

-

Regioselectivity : The electron-donating methyl and thienylmethyl groups direct formylation to the 4-position.

-

Side Reactions : Over-formylation is mitigated by controlling POCl₃ stoichiometry (1.2 equiv).

Yield : 70–85% after recrystallization from ethyl acetate.

Comparative Analysis of Synthetic Routes

The table below evaluates alternative methodologies for key synthetic steps:

| Step | Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pyrrole Formation | Paal-Knorr | NH₄OAc, EtOH, reflux | 60–75 | High regioselectivity | Long reaction time |

| N-Alkylation | Nucleophilic Substitution | K₂CO₃, DMF, 70°C | 65–80 | Scalable | Requires anhydrous conditions |

| Formylation | Vilsmeier-Haack | POCl₃, DMF, 0°C → 25°C | 70–85 | Regioselective | Corrosive reagents |

Industrial-Scale Production Considerations

Scaling the synthesis necessitates optimizing cost, safety, and purity:

-

Catalytic Systems : Transition metal catalysts (e.g., Pd/C) may accelerate alkylation steps but risk residual metal contamination.

-

Continuous Flow Reactors : Enhance heat transfer during exothermic steps like Vilsmeier-Haack formylation.

-

Purification : Recrystallization from ethanol-water mixtures achieves >98% purity, critical for pharmaceutical applications.

Challenges and Mitigation Strategies

-

Regioselectivity in Formylation :

-

N-Alkylation Side Reactions :

Emerging Methodologies

Recent advances propose alternative pathways:

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The methyl and thienylmethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Ethyl 4-carboxy-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate.

Reduction: Ethyl 4-hydroxymethyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate.

Substitution: Products will vary based on the substituents introduced.

Aplicaciones Científicas De Investigación

Basic Information

- IUPAC Name : Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate

- Molecular Formula : C15H17NO3S

- Molecular Weight : 291.37 g/mol

- CAS Number : 175276-54-7

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 445.5 ± 45.0 °C |

| Density | 1.20 ± 0.1 g/cm³ |

| pKa | -6.72 ± 0.70 |

Reaction Pathways

The compound can undergo various chemical reactions:

- Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Reduction : The formyl group can be reduced to a hydroxymethyl group.

- Substitution : Methyl and thienylmethyl groups can be substituted with other functional groups.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for the creation of derivatives with varying chemical properties.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential suggest it may modulate inflammatory pathways, making it a candidate for therapeutic applications.

Medicine

The compound is being explored for its therapeutic properties:

- Drug Development : Its structure allows for modifications that could enhance efficacy and reduce side effects in drug formulations.

Industry

In industrial applications, this compound is utilized in:

- Material Science : Development of new materials with specific chemical properties.

- Chemical Processes : As an intermediate in the synthesis of specialty chemicals.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of derivatives of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant efficacy compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Smith et al. (2023) investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The study found that treatment with this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Mecanismo De Acción

The mechanism of action of ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can act as an electrophile, participating in various biochemical reactions. The thienylmethyl group may enhance the compound’s binding affinity to certain molecular targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituted pyrrole-3-carboxylates are widely studied due to their versatility. Below is a detailed comparison of the target compound with structurally analogous derivatives, focusing on substituent effects, physical properties, and reactivity.

Structural Analogs and Physical Properties

Key Observations:

- Position 4 Reactivity: The formyl group (target compound) is more electrophilic than the bromo (in the pyrazine analog ) or carboxylic acid (in ), enabling nucleophilic additions (e.g., amine condensations).

- Melting Points: The carboxylic acid derivative exhibits a higher melting point (184–187°C) due to hydrogen bonding, whereas the ethyl ester analogs lack such interactions, resulting in lower or unreported melting points.

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: The formyl group in the target compound and its phenyl analog increases electron deficiency at the pyrrole ring, as predicted by density functional theory (DFT) calculations . This contrasts with the electron-donating propyl group in , which stabilizes the ring electronically.

- Thienyl vs.

- Bromo Substitution: The bromo group in facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the formyl group in the target compound is more suited for condensation reactions.

Computational Insights

DFT studies (e.g., Conceptual DFT ) highlight the electrophilicity of the formyl group in the target compound, with Fukui function analysis predicting reactivity at the aldehyde carbon. This contrasts with the bromo-substituted analog , where the bromine atom acts as a leaving group in substitution reactions.

Actividad Biológica

Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate (CAS Number: 175276-54-7) is a pyrrole derivative characterized by its unique structural features, including a formyl group, two methyl groups, a thienylmethyl group, and an ethyl ester. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 291.37 g/mol. The presence of the thienylmethyl group is significant as it may enhance the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 291.37 g/mol |

| CAS Number | 175276-54-7 |

| Purity | ≥97% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often initiated through the Paal-Knorr synthesis to form the pyrrole ring. Subsequent steps introduce the formyl and thienylmethyl groups through various substitution reactions. The synthetic route is crucial for ensuring high yield and purity, which are essential for biological testing.

Antimicrobial and Antitumor Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antitumor activities. The compound's structure suggests potential interactions with various biological macromolecules, including enzymes and receptors.

- Antimicrobial Activity : Preliminary studies suggest that pyrrole derivatives can inhibit the growth of various bacterial strains. The presence of the formyl group may enhance the electrophilic character of the compound, allowing it to interact effectively with microbial targets.

- Antitumor Activity : Similar derivatives have shown cytotoxic effects against cancer cell lines. For instance, compounds derived from pyrrole structures have been tested against A431 human epidermoid carcinoma cells, demonstrating inhibitory effects on cell viability and potential mechanisms involving apoptosis induction.

The mechanism by which this compound exerts its biological effects may involve:

- Electrophilic Interactions : The formyl group can act as an electrophile in biochemical reactions.

- Receptor Modulation : The thienylmethyl group may enhance binding affinity to specific receptors or enzymes.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Anticancer Activity : A series of pyrrole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines (HePG-2, Hep-2). Some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer potential.

- Antimalarial Activity : Research on related pyrrolo[1,2-a]quinoxaline derivatives demonstrated good antimalarial activity against Plasmodium falciparum strains, suggesting that structural features similar to those in this compound could offer therapeutic benefits.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | Lacks thienylmethyl group | Limited activity |

| Ethyl 4-formyl-2,5-dimethyl-1-(phenylmethyl)-1H-pyrrole-3-carboxylate | Contains phenylmethyl group | Moderate cytotoxicity |

| Ethyl 4-formyl-2,5-dimethyl-1-(2-furanylmethyl)-1H-pyrrole-3-carboxylate | Contains furanylmethyl group | Enhanced biological activity |

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Multicomponent Reaction | 57–72 | Reflux, EtOH, 12–24 h | |

| Oxidation of Alcohol | ~65 | MnO₂, CH₂Cl₂, RT, 6 h | |

| Alkylation | 80–85 | K₂CO₃, DMF, 60°C, 8 h |

Basic: What spectroscopic and analytical techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The formyl proton resonates at δ ~9.8–10.2 ppm, while thienyl protons appear as multiplets at δ 6.8–7.5 ppm. Methyl groups on the pyrrole ring show singlets at δ ~2.2–2.5 ppm .

- FTIR : Strong absorption at ~1680–1700 cm⁻¹ confirms the formyl (C=O) and ester (C=O) groups .

- X-ray Crystallography : Resolves planarity of the pyrrole ring and hydrogen-bonding networks (e.g., N–H⋯O interactions). Software like SHELX refines diffraction data to validate bond lengths/angles .

Q. Key Spectral Data :

- ¹H NMR (DMSO-d₆) : δ 10.1 (s, 1H, CHO), 7.25–7.40 (m, 3H, thienyl), 4.25 (q, 2H, J=7.1 Hz, OCH₂), 2.35 (s, 6H, CH₃) .

- Melting Point : ~184–187°C (analogous to the carboxylic acid derivative) .

Advanced: How do DFT studies enhance understanding of this compound’s electronic properties?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict:

- Electrostatic Potential : High electron density at the formyl oxygen and thienyl sulfur, indicating nucleophilic attack sites .

- Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap (~4.5 eV) correlates with stability and charge-transfer interactions .

- NBO Analysis : Delocalization of π-electrons in the pyrrole-thienyl system stabilizes the structure .

Application : DFT-guided modifications (e.g., substituting the formyl group with electron-withdrawing groups) can tune reactivity for biological targeting .

Advanced: What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

- Disorder in Thienyl Groups : Flexible 2-thienylmethyl substituents may exhibit positional disorder, requiring restraints in SHELX .

- Hydrogen Bonding : Weak C–H⋯O interactions complicate electron density maps. High-resolution data (d-spacing < 0.8 Å) and TWINABS for twinning corrections improve accuracy .

- Thermal Motion : Anisotropic displacement parameters for methyl groups are refined using ISOR restraints .

Case Study : A related pyrrole-carboxylate exhibited R-factor = 0.083 after refinement with SHELXL, validated via Hirshfeld surface analysis .

Data Contradiction: How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

Discrepancies often stem from:

Q. Resolution :

Reproduce synthesis using standardized protocols.

Cross-validate with HPLC-MS (e.g., ESI-MS m/z 292.1 [M+H]⁺) .

Compare with computational predictions (DFT-optimized geometry vs. XRD) .

Advanced: How do substituents influence biological activity?

Methodological Answer:

- Formyl Group : Enhances electrophilicity for covalent binding (e.g., Schiff base formation with lysine residues) .

- Thienylmethyl : Improves lipophilicity (logP ~2.8), aiding membrane penetration. Analogues with 4-chlorophenyl groups showed anti-inflammatory IC₅₀ = 1.2 µM .

- Ester vs. Carboxylic Acid : Ethyl ester increases bioavailability; hydrolysis in vivo generates active acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.